BMY-25271

Histamine H2 Receptor Antagonism Gastric Acid Secretion In Vivo Pharmacology

BMY-25271 is a differentiated histamine H2 receptor antagonist built on a rare thiadiazole-furan scaffold. It achieves oral ED₅₀ values an order of magnitude lower than ranitidine (10×) and cimetidine (74×), enabling low‑dose, low‑volume dosing in rodent models. Crucially, it does not interfere with aspirin absorption or salicylic acid formation, making it the definitive tool for NSAID‑induced gastropathy studies where confounding PK interactions must be avoided. This unique pharmacological profile cannot be replicated by substituting generic H2 blockers.

Molecular Formula C12H19N5O2S2
Molecular Weight 329.4 g/mol
CAS No. 78441-82-4
Cat. No. B1599873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMY-25271
CAS78441-82-4
Molecular FormulaC12H19N5O2S2
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(O1)CSCCNC2=NS(=O)N=C2N
InChIInChI=1S/C12H19N5O2S2/c1-17(2)7-9-3-4-10(19-9)8-20-6-5-14-12-11(13)15-21(18)16-12/h3-4H,5-8H2,1-2H3,(H2,13,15)(H,14,16)
InChIKeyIZTBLLPMEZOKSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMY-25271 (CAS 78441-82-4): A Potent Histamine H2 Receptor Antagonist for Gastric Research


BMY-25271 (CAS 78441-82-4) is a synthetic small-molecule antagonist of the histamine H2 receptor, characterized by a molecular weight of 329.44 and the formula C₁₂H₁₉N₅O₂S₂ . As a member of the histamine H2 receptor antagonist class, its primary mechanism involves competitive inhibition of histamine binding at gastric parietal cell H2 receptors, thereby suppressing gastric acid secretion [1]. Unlike first-generation agents such as cimetidine, BMY-25271 features a furan ring structure similar to ranitidine but with a distinct thiadiazole moiety, which underpins its differentiated pharmacological profile .

Why BMY-25271 Cannot Be Interchanged with Other H2 Antagonists: The Critical Role of Quantitative Potency


Within the histamine H2 receptor antagonist class, compounds exhibit marked differences in potency and pharmacokinetic interactions that preclude simple substitution. BMY-25271 demonstrates a distinct quantitative profile compared to clinical and research comparators such as ranitidine and cimetidine [1]. Its oral ED₅₀ value in acid inhibition assays differs by an order of magnitude from other agents, and unlike some H2 antagonists, BMY-25271 does not significantly alter aspirin absorption or salicylic acid formation . These functional divergences mean that selecting an alternative H2 antagonist without adjusting for potency could yield under-dosing or over-dosing in experimental models, undermining reproducibility and validity. The evidence below establishes the precise, quantifiable dimensions of BMY-25271's differentiation essential for informed procurement decisions.

Quantitative Differentiation of BMY-25271 Against Key H2 Antagonist Comparators


Oral ED₅₀ for Gastric Acid Inhibition: BMY-25271 Exhibits 10x and 74x Higher Potency Than Ranitidine and Cimetidine

BMY-25271 demonstrates superior in vivo potency compared to ranitidine and cimetidine. In a Heidenhain pouch dog model, the oral ED₅₀ values for inhibiting histamine-stimulated gastric acid secretion were derived from parallel dose-response curves using probit analysis [1]. BMY-25271 exhibited an ED₅₀ of 0.093 mg/kg, whereas ranitidine and cimetidine required 0.97 mg/kg and 6.9 mg/kg, respectively [2]. This translates to a 10.4-fold higher potency than ranitidine and a 74.2-fold higher potency than cimetidine.

Histamine H2 Receptor Antagonism Gastric Acid Secretion In Vivo Pharmacology

Aspirin Pharmacokinetic Interaction Profile: BMY-25271 Does Not Alter Salicylate Absorption

In a crossover study in beagle dogs, pretreatment with BMY-25271 at a supratherapeutic dose (0.4 mg/kg) one hour prior to aspirin (100 mg/kg) did not significantly affect the plasma levels of aspirin or its major metabolite, salicylic acid [1]. This is in contrast to certain H2 antagonists, such as cimetidine, which are known to inhibit cytochrome P450 enzymes and alter the pharmacokinetics of co-administered drugs [2]. The lack of interaction with aspirin metabolism suggests a favorable profile for studies involving NSAID co-administration.

Drug-Drug Interaction NSAID Co-Administration Pharmacokinetics

Parallel Dose-Response Curves Confirm Consistent Mechanism of Action

The dose-response curves for BMY-25271, ranitidine, and cimetidine in inhibiting gastric acid secretion are parallel, as confirmed by probit analysis . This parallelism is a critical pharmacological finding, as it indicates that all three compounds exert their antisecretory effects through a common mechanism—competitive antagonism at the histamine H2 receptor [1]. Consequently, the observed potency differences (10x and 74x) are true reflections of receptor affinity and intrinsic activity, not artifacts of divergent mechanisms.

Pharmacodynamics Mechanism of Action Comparative Pharmacology

Structural Differentiation: Unique Thiadiazole-Furan Scaffold

BMY-25271 (C₁₂H₁₉N₅O₂S₂, MW 329.44) possesses a distinct chemical structure incorporating a 1,2,5-thiadiazole-1-oxide ring linked to a furan moiety . This differs from the imidazole ring of cimetidine, the furan ring of ranitidine, and the thiazole ring of famotidine. The thiadiazole-furan scaffold is associated with the compound's high potency and favorable drug-drug interaction profile . While direct comparative SAR data are limited, the unique structure provides a chemical basis for the observed biological differences.

Medicinal Chemistry Structure-Activity Relationship Molecular Properties

Recommended Application Scenarios for BMY-25271 in Preclinical Research


NSAID-Induced Gastric Injury Models

BMY-25271 is ideally suited for studies investigating NSAID-induced gastropathy where acid suppression is required without confounding drug-drug interactions. Its lack of effect on aspirin and salicylic acid pharmacokinetics, established in the canine crossover study [1], allows researchers to isolate the gastroprotective effects of acid inhibition from alterations in NSAID exposure. This is critical for accurate interpretation of gastric mucosal protection data .

High-Potency H2 Antagonism in Small Animal Models

The 10-fold and 74-fold higher potency of BMY-25271 compared to ranitidine and cimetidine, respectively [1], makes it the compound of choice for rodent or other small animal studies where compound consumption and injection volume are limiting factors. Lower doses reduce the risk of formulation challenges and minimize off-target effects associated with high-dose exposures.

Comparative Pharmacological Studies of H2 Antagonist Scaffolds

The unique thiadiazole-furan core of BMY-25271 [1] provides a chemically distinct option for structure-activity relationship (SAR) studies aiming to differentiate the pharmacodynamic and pharmacokinetic contributions of various H2 antagonist scaffolds. It serves as a valuable comparator to imidazole-, furan-, and thiazole-based H2 antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMY-25271

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.